Fluorene

概述

描述

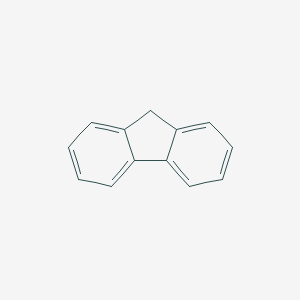

Fluorene (C₁₃H₁₀) is a polycyclic aromatic hydrocarbon (PAH) consisting of two benzene rings fused to a central five-membered ring. Its bicyclic structure confers rigidity and planarity, enabling π-electron delocalization, which is critical for applications in organic electronics and photochemistry . Key properties include:

- Molecular Weight: 166.22 g/mol

- Melting Point: 116–117°C

- Boiling Point: 295°C

- Solubility: Insoluble in water but soluble in organic solvents like toluene and dichloromethane .

This compound’s NMR spectra reveal distinct signals: ¹H NMR shows aromatic protons at δ 7.2–7.8 ppm, while ¹³C NMR displays 13 unique carbon environments, confirming its symmetric yet non-planar structure due to steric hindrance at the bridgehead .

准备方法

化学反应分析

芴会发生各种化学反应,包括:

科学研究应用

Scientific Research Applications

1.1 Fluorescent Probes and Imaging

Fluorene derivatives are extensively utilized as fluorescent probes in biological imaging, particularly in two-photon fluorescence microscopy. These probes exhibit high fluorescence quantum yields and photostability, making them suitable for live-cell imaging. For instance, this compound-based fluorescent markers have been developed for labeling nucleic acids and imaging cell membranes, enhancing the understanding of cellular processes .

1.2 Environmental Toxicology

This compound's ecotoxicological effects have been studied extensively, particularly its impact on soil organisms like Eisenia fetida (earthworms). Research indicates that this compound exposure leads to oxidative stress, DNA damage, and reproductive toxicity in these organisms. The findings provide crucial insights into the ecological risks associated with this compound contamination in soil environments .

Material Science Applications

2.1 Polymer Synthesis

This compound is a key component in the synthesis of various polymers, particularly polyfluorenes, which are used in organic light-emitting diodes (OLEDs) and photovoltaic devices. These polymers exhibit excellent electroluminescent properties and are integral to the development of advanced optoelectronic materials .

2.2 Optical Materials

The unique optical properties of this compound derivatives make them suitable for applications in liquid crystal displays (LCDs), camera lenses, and semiconductor materials. Their high refractive index and heat resistance are beneficial for photoresist applications in microelectronics .

Pharmaceutical Applications

This compound is employed in the synthesis of various pharmaceuticals, including sedatives and analgesics. Its derivatives have shown potential as active pharmaceutical ingredients due to their biological activity and ability to interact with specific biological targets .

This compound-Based Fluorescent Probes

A study focused on synthesizing this compound-based fluorescent probes demonstrated their efficacy in two-photon microscopy for live-cell imaging. The probes exhibited high quantum yields (>0.7) and stability under laser exposure, making them ideal for dynamic cellular studies .

Ecotoxicological Impact on Soil Organisms

Research evaluating the impact of this compound on Eisenia fetida revealed significant toxic effects at elevated concentrations, leading to impaired growth and reproductive capabilities. The study utilized an Integrated Biological Response index to assess the severity of this compound's impact on earthworm populations .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Biological Imaging | Fluorescent probes for live-cell imaging | High fluorescence quantum yield, photostability |

| Environmental Science | Ecotoxicological studies on soil organisms | Induces oxidative stress, DNA damage |

| Materials Science | Synthesis of polyfluorenes for OLEDs | Excellent electroluminescence |

| Optical Materials | Components in LCDs and camera lenses | High refractive index, heat resistance |

| Pharmaceuticals | Active ingredients in sedatives and analgesics | Biological activity |

作用机制

芴的作用机制涉及它在去质子化后形成稳定的芴阴离子的能力,这些阴离子是亲核的,可以与亲电试剂反应 . 该特性在各种化学反应和应用中得到利用。 在生物系统中,芴衍生物可以与特定的分子靶标(如酶或受体)相互作用以发挥其作用 .

相似化合物的比较

Comparison with Structurally Similar PAHs

Table 1: Structural and Electronic Properties of Fluorene and Related PAHs

Key Differences :

- Reactivity: this compound undergoes oxidation at the saturated bridgehead carbon to form 9-fluorenone, a key intermediate in environmental degradation . Naphthalene oxidizes to 1,4-naphthoquinone, while phenanthrene forms phenanthrenequinone .

- Environmental Behavior : this compound is less abundant in forest soils compared to phenanthrene due to higher adsorption onto organic matter and susceptibility to biodegradation .

Comparison with this compound Derivatives: Oxythis compound and Thiothis compound

Table 2: Geochemical Distribution of Trithis compound Series in Sedimentary Environments

| Compound | Redox Environment | Dominant Sedimentary Facies | Average Abundance (%) |

|---|---|---|---|

| This compound | Normal reducing | Freshwater/brackish lake facies | 32.2 |

| Oxythis compound | Oxidizing/weakly reducing | Swamp/coal measures | <5.0 |

| Thiothis compound | Strongly reducing (euxinic) | Saltwater lake/marine facies | 61.8 |

Functional Differences :

- Electronic Effects : Substitution of the bridgehead CH₂ group with oxygen (oxythis compound) or sulfur (thiothis compound) alters electron density. Oxythis compound exhibits reduced aromaticity, while thiothis compound’s sulfur atom enhances polarizability, making it a redox-sensitive biomarker .

- Synthetic Utility: Thiothis compound derivatives are precursors for organometallic catalysts, whereas oxyfluorenes are used in photoresist materials .

Comparison with Expanded Core Structures: Indenothis compound and Fluorenothis compound

Table 3: Electronic Properties of Expanded this compound Analogues

| Compound | Core Structure | HOMO-LUMO Gap (eV) | Ground State Character |

|---|---|---|---|

| This compound | Bicyclic | 4.2 | Closed-shell |

| Indeno[1,2-b]this compound | Three fused rings | 3.5 | Closed-shell |

| Fluoreno[4,3-c]this compound | Four fused rings | 2.8 | Open-shell (diradical) |

Research Findings :

- Quinoidal Character: Expanding the this compound core (e.g., diindeno[b,i]anthracene) introduces open-shell diradical character, enhancing conductivity in organic semiconductors .

- Stability: Indenofluorenes maintain closed-shell configurations up to 170°C, whereas larger cores like fluorenothis compound exhibit thermal instability due to diradical formation .

生物活性

Fluorene, a polycyclic aromatic hydrocarbon, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound and its derivatives, focusing on their antimicrobial and anticancer properties.

Overview of this compound

This compound is characterized by a fused ring structure consisting of a phenyl group attached to a cyclopentane. Its chemical formula is C₁₄H₁₀, and it serves as a foundational compound in synthesizing various bioactive molecules. The biological activities associated with this compound derivatives primarily stem from their ability to interact with critical biological targets, including enzymes and cellular structures.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogens. For instance, a series of 2,7-dichloro-4-(2-substituted-amino acetyl)this compound derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated significant efficacy against human pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 4m | S. aureus | 18 |

| 4h | E. coli | 14 |

| 4u | P. vulgaris | 15 |

| 4h | C. albicans | 18 |

The mechanism of action for these compounds often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells . This inhibition leads to the disruption of cellular proliferation, making DHFR a prime target for drug design.

Anticancer Activity

This compound derivatives have also shown promising anticancer properties. A study evaluated the cytotoxic effects of synthesized this compound-based compounds against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The findings revealed that several compounds exhibited significant cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 20f | MCF-7 | 42.4 |

| 20a | HepG2 | 15.8 |

| 5-FU | MCF-7 | 23.7 |

The most active compounds were noted to induce G2/M phase cell cycle arrest, suggesting an anti-microtubule mechanism that disrupts mitosis . Molecular docking studies confirmed that these compounds bind effectively to tubulin, further supporting their potential as anticancer agents.

Case Studies

- Study on Anticancer Activity : A recent investigation focused on a novel this compound derivative that induced apoptosis in A-549 cells through the generation of reactive oxygen species (ROS). This compound was found to significantly suppress tumor growth in vivo, outperforming traditional chemotherapeutics .

- Antimicrobial Screening : Another study synthesized thiazolidinone and azetidinone derivatives based on this compound, which were screened against multidrug-resistant strains. These compounds demonstrated remarkable activity against several resistant bacterial strains, showcasing their potential as new antimicrobial agents .

常见问题

Basic Research Questions

Q. Q1. What are the key physicochemical properties of fluorene critical for experimental design in synthetic chemistry?

Answer: this compound (CAS 86-73-7) exhibits properties essential for reaction optimization:

| Property | Value | Relevance in Experiments |

|---|---|---|

| Melting Point | 113–115°C | Determines solvent choice, purification (e.g., recrystallization). |

| Flash Point | 151°C | Informs safety protocols for high-temperature reactions. |

| Carcinogenicity | Carc. 1B H350 | Requires fume hoods, PPE, and waste disposal compliance. |

Methodology:

- Use differential scanning calorimetry (DSC) to verify melting points.

- Prioritize non-polar solvents (e.g., hexane) for recrystallization due to low polarity .

Q. Q2. How can researchers safely handle this compound in laboratory settings?

Answer:

- Ventilation: Conduct experiments in fume hoods to prevent inhalation of carcinogenic dust .

- Waste Management: Collect solid waste in sealed containers; avoid sewer disposal due to environmental hazards (GHS water hazard category 1) .

- Contingency Plans: For spills, use absorbent materials (e.g., vermiculite) without specialized PPE, but ensure ventilation .

Advanced Research Questions

Q. Q3. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Answer:

- NMR Spectroscopy: Use and NMR to distinguish regioisomers (e.g., 9-fluorenone vs. 2-fluorenol). Compare shifts with computational predictions (DFT/B3LYP) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M]) and fragmentation patterns to validate synthetic pathways.

Data Contradiction Example:

Discrepancies in NMR coupling constants may indicate impurities or solvent effects. Replicate experiments in deuterated chloroform vs. DMSO to isolate variables .

Q. Q4. How can density functional theory (DFT) improve the prediction of this compound’s electronic properties?

Answer:

- Functional Selection: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms reduce errors in HOMO-LUMO gap calculations by 2–4 kcal/mol vs. pure gradient approximations .

- Validation: Compare computed vs. experimental UV-Vis spectra (e.g., λmax for this compound oxides).

Table: Computational vs. Experimental Band Gaps

| Method | Band Gap (eV) | Error vs. Experiment |

|---|---|---|

| B3LYP/6-311+G(d,p) | 4.1 | ±0.2 |

| PBE/6-31G(d) | 3.8 | ±0.5 |

| Experimental | 4.3 | – |

Q. Q5. How should researchers address contradictions between experimental and computational data in this compound-based photochemical studies?

Answer:

- Systematic Review: Reassess assumptions (e.g., solvent effects in DFT implicit models) .

- Error Analysis: Quantify uncertainties in experimental measurements (e.g., ±2 nm in UV-Vis due to instrument calibration) .

- Collaborative Validation: Cross-validate results with independent labs using identical protocols .

Q. Q6. What frameworks ensure rigorous formulation of this compound-related research questions?

Answer: Apply the FINER criteria :

- Feasible: Scope experiments within accessible techniques (e.g., avoid synchrotron XRD if lab lacks access).

- Novel: Investigate understudied derivatives (e.g., this compound-based metal-organic frameworks).

- PICO Framework :

- Population: this compound-doped polymers.

- Intervention: Varying doping concentrations (0.1–5 wt%).

- Comparison: Undoped polymer properties.

- Outcome: Charge carrier mobility measured via Hall effect.

Q. Q7. How to design a statistically robust study on this compound’s environmental persistence?

Answer:

属性

IUPAC Name |

9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHNNTQXNPWCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95270-88-5 | |

| Record name | Polyfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95270-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024105 | |

| Record name | Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorene is a white leaflets. Sublimes easily under a vacuum. Fluorescent when impure. (NTP, 1992), White solid; Fluorescent when impure; [Hawley] White powder; [MSDSonline] | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

563 °F at 760 mmHg (NTP, 1992), 294 °C, BP: 295 °C (sublimes) | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

151.0 °C (303.8 °F) - closed cup | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble. (1.7mg/kg) (NTP, 1992), In water, 1.69 mg/L at 25 °C, Insoluble in water, Freely soluble in glacial acetic acid; soluble in hot alcohol, Slightly soluble in ethanol; soluble in ethyl ether, acetone, benzene, carbon disulfide, For more Solubility (Complete) data for FLUORENE (6 total), please visit the HSDB record page. | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.203 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 0 °C | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 294.8 °F (NTP, 1992), 0.0006 [mmHg], 6.0X10-4 mm Hg at 25 °C | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets from alcohol, Dazzling white leaflets or flakes from alcohol, Small, white, crystalline plates; fluorescent when impure | |

CAS No. |

86-73-7 | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2UY0968A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241 to 243 °F (NTP, 1992), 114.76 °C, MP: 116-117 °C | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。